nov protein - 144430-07-9

nov protein

Catalog Number: EVT-1518363
CAS Number: 144430-07-9
Molecular Formula: C10H8FN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Nov protein is primarily expressed in the nervous system and various other tissues, where it plays a crucial role in cellular signaling pathways. It can be secreted into the extracellular matrix, influencing cell behavior through interactions with cell surface receptors.

Classification

Nov protein belongs to the CCN family of proteins, which are classified based on their structural features and functional roles. These proteins are involved in cell-matrix interactions and have been implicated in developmental processes and tissue repair.

Synthesis Analysis

Methods

The synthesis of Nov protein occurs through a highly regulated process involving transcription and translation. The gene encoding Nov protein is transcribed into messenger RNA (mRNA) within the nucleus. This mRNA is then translated into the Nov protein by ribosomes in the cytoplasm.

Technical Details

  1. Transcription: The process begins when RNA polymerase binds to the promoter region of the Nov gene, unwinding the DNA to synthesize pre-mRNA.
  2. Post-Transcriptional Modifications: The pre-mRNA undergoes splicing to remove introns and add a 5' cap and poly-A tail, resulting in mature mRNA.
  3. Translation: The mature mRNA is transported to the cytoplasm, where ribosomes translate it into Nov protein by reading codons and assembling amino acids into a polypeptide chain.
Molecular Structure Analysis

Structure

The Nov protein exhibits a modular structure comprising several functional domains:

  • Cysteine-rich domain: Involved in protein-protein interactions.
  • EGF-like domain: Facilitates binding to cell surface receptors.
  • Von Willebrand factor type C domain: Contributes to extracellular matrix interactions.

Data

The molecular weight of Nov protein is approximately 38 kDa, and its structure allows it to engage in diverse biological functions through its interaction with various receptors and extracellular matrix components.

Chemical Reactions Analysis

Reactions

Nov protein participates in several biochemical reactions:

  • Binding Reactions: Interacts with integrins and other receptors on cell surfaces, influencing signaling pathways.
  • Enzymatic Reactions: May act as a modulator in proteolytic processes affecting extracellular matrix remodeling.

Technical Details

The binding of Nov protein to its receptors can activate downstream signaling cascades such as the MAPK/ERK pathway, which is crucial for cellular responses like growth and differentiation.

Mechanism of Action

Process

Nov protein exerts its effects primarily through paracrine signaling mechanisms:

  1. Secretion: Once synthesized, Nov protein is secreted into the extracellular space.
  2. Receptor Binding: It binds to specific receptors on target cells.
  3. Signal Transduction: This binding initiates intracellular signaling pathways that regulate gene expression and cellular behavior.

Data

Studies have shown that Nov protein can enhance cellular proliferation and survival under certain conditions, such as during tissue repair processes or in response to injury.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Nov protein is soluble in physiological buffers.
  • Stability: It remains stable under physiological pH conditions but may degrade under extreme temperatures or pH levels.

Chemical Properties

  • Amino Acid Composition: Rich in cysteine residues, contributing to its structural stability through disulfide bond formation.
  • Post-translational Modifications: May undergo glycosylation or phosphorylation, affecting its function and interactions.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry have been employed to characterize Nov protein's post-translational modifications and confirm its identity following synthesis.

Applications

Scientific Uses

Nov protein has significant applications in various research fields:

  • Cancer Research: Its role in tumorigenesis makes it a target for therapeutic interventions aimed at inhibiting tumor growth.
  • Regenerative Medicine: Understanding its function in tissue repair can lead to advancements in wound healing therapies.
  • Neuroscience: Investigating its influence on neuronal differentiation may provide insights into neurodegenerative diseases.
Structural Characterization of NOV/CCN3

Domain Architecture & Evolutionary Conservation

NOV (Nephroblastoma Overexpressed), officially designated CCN3, belongs to the CCN family of matricellular proteins characterized by a conserved multi-domain structure. This extracellular signaling molecule consists of four discrete functional domains connected by flexible linker regions vulnerable to proteolytic cleavage [3] [7]. The canonical architecture comprises:

  • Insulin-like Growth Factor Binding Protein-like domain (IGFBP): N-terminal domain (residues ~27-98 in human CTGF homolog) containing 12 conserved cysteines that form disulfide bonds essential for structural stability. This domain shares sequence and structural homology with IGF-binding proteins but exhibits distinct functional properties in CCN proteins [7].

  • von Willebrand Factor Type C domain (VWC): Central domain (~101-167 residues) characterized by 10 conserved cysteines forming specific disulfide bonds (Cys1-Cys4, Cys2-Cys8, Cys3-Cys5, Cys6-Cys9, Cys7-Cys10). Crystal structures reveal a tripartite organization: N-terminal β-hairpin, subdomain 1 (SD1: three-stranded antiparallel β-sheet), and subdomain 2 (SD2: irregular structure stabilized by disulfides) [2] [7].

  • Thrombospondin Type-1 Repeat (TSR/ TSP1): Domain (~198-243 residues) containing 6 conserved cysteines and the canonical WSXCSXXCG motif implicated in mediating interactions with sulfated glycans and extracellular matrix components [3] [7].

  • C-terminal Cysteine-Knot Domain (CT): (~256-330 residues) featuring 10 conserved cysteines forming a cysteine knot motif essential for dimerization. This domain shares structural similarity with growth factors like TGF-β and exhibits the highest conservation across CCN family members [7].

  • Table 1: Structural Features of CCN3 Domains Based on Homology Modeling
DomainTemplate PDBCoverageSequence SimilarityKey Structural ElementsConserved Cysteines
IGFBP3TJQ, 1WQJ76-81%34-40%Globular β-rich fold12
VWC5NB8, 5NIR82-99%33-52%β-hairpin + SD1 β-sheet + SD2 irregular10
TSR6RK1, 3GHN89-98%38-57%Anti-parallel β-sheets6
CT2K8P, 4NT580-84%32-34%Cysteine knot dimerization motif10

Sequence Homology Across Vertebrate Species

CCN3 exhibits significant sequence conservation across vertebrates, particularly within functionally critical regions:

  • The cysteine residues maintaining the disulfide-bonded scaffold are 100% conserved from fish to mammals, underscoring their structural importance [7].
  • The VWC domain shows the highest cross-species conservation (52% sequence identity between human and zebrafish), while the linker regions exhibit greater divergence [7] [8].
  • Evolutionary analysis using Codon Adaptation Index of Species (CAIS) – a metric correcting for GC content and amino acid composition – reveals strong purifying selection acting on the cysteine-knot and VWC domains, indicative of their essential functional roles [8]. This contrasts with higher evolutionary plasticity in the IGFBP domain, potentially enabling species-specific adaptations.

Alternative Splicing Isoforms & Post-Translational Modifications

CCN3 undergoes extensive post-transcriptional and post-translational diversification:

Alternative Splicing Isoforms:

  • Multiple isoforms arise through exon skipping and alternative splice site selection. Major variants include:
  • Full-length 4-domain isoform (IGFBP-VWC-TSP-CT)
  • ΔIGFBP isoform (lacking the N-terminal domain)
  • ΔVWC-TSP isoforms
  • Nuclear-localized isoforms utilizing cryptic nuclear localization signals [3] [5]
  • Systematic analysis using PTM-POSE (PTM Projection Onto Splice Events) indicates that ~32% of CCN3 isoforms lack at least one putative PTM site compared to the canonical sequence, potentially altering functional output [5].
  • Table 2: Major CCN3 Isoforms and Their Structural Features
IsoformDomains PresentMolecular Weight (kDa)Key Structural AlterationsFunctional Implications
Canonical (Full-length)IGFBP-VWC-TSP-CT~42-48Intact multimeric assembly sitesStandard matricellular signaling
ΔIGFBPVWC-TSP-CT~32-36Loss of IGF interaction interfaceAltered growth factor binding
ΔVWC-TSPIGFBP-CT~22-26Truncation disrupting hinge regionImpaired dimerization & ECM binding
Nuclear IsoformVariant-specificVariableGain of C-terminal NLS motifTranscriptional regulation functions

Post-Translational Modifications (PTMs):

  • N-glycosylation: Multiple sites predominantly within the IGFBP and TSR domains modulate protein stability and secretion [7] [10].
  • Palmitoylation: Occurs at cysteine residues (e.g., Cys¹⁸⁵ in VWC) with ~49% exclusion rate across isoforms, impacting membrane association [5] [10].
  • Phosphorylation: Ser/Thr/Tyr phosphorylation hotspots in linker regions (e.g., Ser¹⁷⁵) regulate interactions with SH2 domain-containing signaling proteins. Alternative splicing alters regulatory sequence context for ~2% of phosphorylation sites [5] [10].
  • Sulfation: Critical tyrosine sulfation in the TSR domain enhances ligand binding affinity for heparan sulfate proteoglycans [3].
  • Proteolytic processing at the hinge region (e.g., by MMPs) generates bioactive N-terminal (IGFBP-VWC) and C-terminal (TSP-CT) fragments with distinct signaling capabilities [3] [7].

Properties

CAS Number

144430-07-9

Product Name

nov protein

Molecular Formula

C10H8FN

Synonyms

nov protein

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